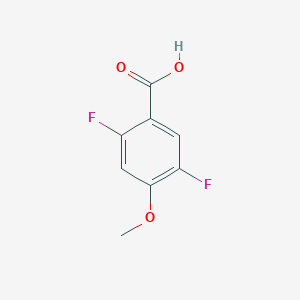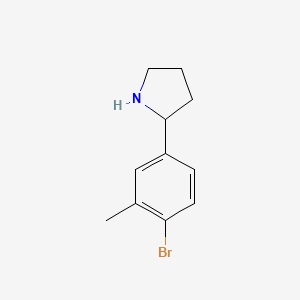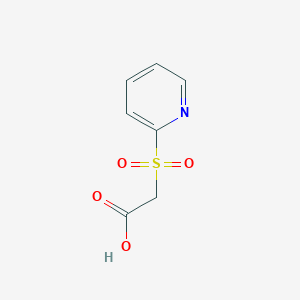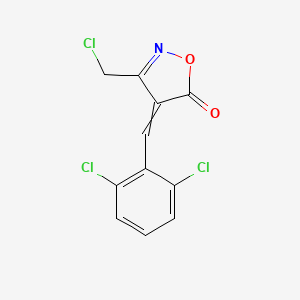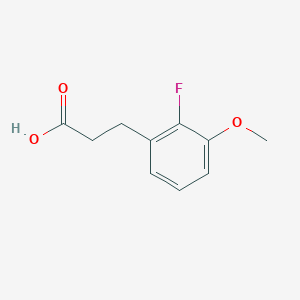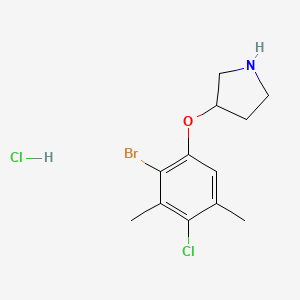
3-フルオロ-N,N-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
説明
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C14H21BFNO2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と結晶構造解析
この化合物は、3段階の置換反応によって得られます . 化合物の構造は、FTIR、1H および13C NMR 分光法、および質量分析法によって確認されています . 標題化合物の単結晶は、X線回折によって測定され、結晶学的および立体配座分析が行われました .
密度汎関数理論(DFT)研究
分子構造は、密度汎関数理論(DFT)を用いてさらに計算され、X線回折値と比較されました . 立体配座分析の結果は、DFT によって最適化された分子構造が、単結晶 X線回折によって決定された結晶構造と一致することを示しています .
物理化学的特性
標題化合物の分子静電ポテンシャルとフロンティア分子軌道は、DFT によってさらに調査され、化合物の物理化学的特性が明らかになりました .
ホウ酸エステル中間体
3-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸メチルと (2-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル) (ピロリジン-1-イル)メタノンは、ベンゼン環を持つホウ酸エステル中間体です .
医薬品の有機合成
医薬品の有機合成では、グリコール保護、アミノ酸の不斉合成、ディールス・アルダー反応および鈴木カップリング反応によく使用されます .
酵素阻害剤または特定のリガンド薬
薬物応用研究では、ホウ酸化合物は、酵素阻害剤または特定のリガンド薬として頻繁に使用され、腫瘍や微生物感染の治療だけでなく、抗癌剤の設計にも使用できます .
抗癌剤
抗癌剤研究では、ホウ酸化合物によって生成される酵素は、高い反応性の活性酸素種を持ち、HCT116 人結腸癌細胞のアポトーシスにつながり、酸化ストレスを誘発する過程で HeLa 細胞のアポトーシスと壊死を引き起こす可能性があります .
蛍光プローブ
ホウ酸化合物も、過酸化水素、糖類、銅およびフッ素イオン、およびカテコールアミン物質を識別するための蛍光プローブとして使用できます .
作用機序
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Mode of Action
The mode of action of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is likely related to its role in facilitating chemical reactions. As a boronic ester, it can participate in coupling reactions, where it acts as a source of boron . The boron atom can form bonds with other atoms, enabling the construction of complex organic molecules .
Biochemical Pathways
In the context of organic synthesis, the compound contributes to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Result of Action
As a reagent in organic synthesis, its primary function is to facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
生化学分析
Biochemical Properties
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. These interactions facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Cellular Effects
The effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVMESSEYLLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135118 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129542-03-5 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



